molecular formula C10H7BrN2O2 B2598008 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole CAS No. 2228597-44-0

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2598008
CAS No.: 2228597-44-0
M. Wt: 267.082
InChI Key: LKMWACCLOPUZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a 4-bromobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzoyl chloride with methyl hydrazine to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclooxygenase or other key proteins involved in disease pathways. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzoyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Fluorobenzoyl)-3-methyl-1,2,4-oxadiazole
  • 5-(4-Methylbenzoyl)-3-methyl-1,2,4-oxadiazole

Uniqueness

5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different electronic and steric properties .

Properties

IUPAC Name

(4-bromophenyl)-(3-methyl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-12-10(15-13-6)9(14)7-2-4-8(11)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMWACCLOPUZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.